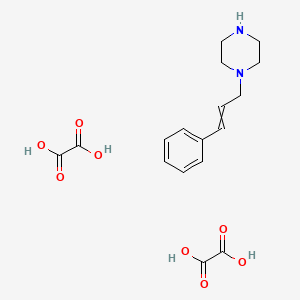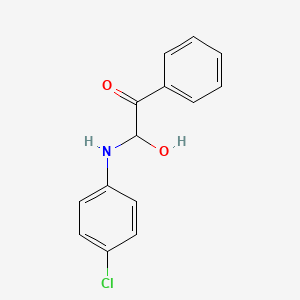
Pivalimidohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Pivalimidohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of pivalic acid with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its purest form .
化学反応の分析
Types of Reactions: Pivalimidohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazide functional group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
Pivalimidohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
作用機序
The mechanism of action of pivalimidohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the hydrazide functional group, which acts as a nucleophile in these reactions .
Molecular Targets and Pathways: this compound targets various enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of certain proteases and kinases, which play essential roles in cell signaling and metabolism. By modulating these pathways, the compound can exert its effects on cellular processes and potentially lead to therapeutic outcomes .
類似化合物との比較
Hydrazine: A simple hydrazide derivative with similar reactivity but different applications.
Pivalic Acid: The parent compound of pivalimidohydrazide hydrochloride, used in various chemical syntheses.
Imidazoles: Nitrogen-containing heterocycles with similar chemical properties and applications in medicinal chemistry.
Uniqueness: this compound stands out due to its unique combination of the pivalic acid moiety and the hydrazide functional group. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for developing new materials, drugs, and chemical processes .
特性
分子式 |
C5H14ClN3 |
|---|---|
分子量 |
151.64 g/mol |
IUPAC名 |
N'-amino-2,2-dimethylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)4(6)8-7;/h7H2,1-3H3,(H2,6,8);1H |
InChIキー |
UQROKWUCVHVMIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=NN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
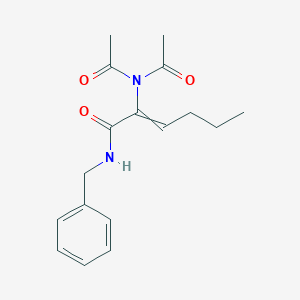
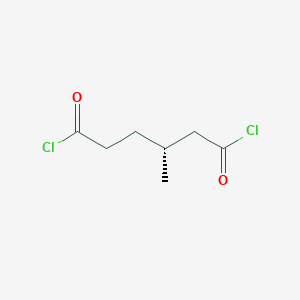

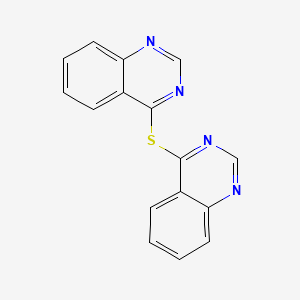
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
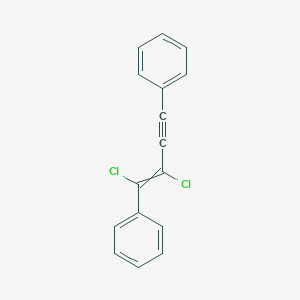
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
